molecular formula C17H21N5O3S B4774904 N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4774904
M. Wt: 375.4 g/mol
InChI Key: SZRZBNHGNCPIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the triazole family of compounds, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by inhibiting the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to have anti-inflammatory effects. In addition, it has been shown to have antibacterial activity against a range of bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide for lab experiments is that it is relatively easy to synthesize. It has also been shown to have a range of potential applications in scientific research. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research on N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of research could focus on further elucidating the compound's mechanism of action, which would help to optimize its use in scientific research. Another area of research could focus on developing more potent derivatives of this compound for use in cancer treatment and other applications. Finally, research could also focus on exploring the potential of this compound as an antibacterial agent, particularly in the context of antibiotic-resistant bacterial strains.

Scientific Research Applications

N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells, particularly breast cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, it has been studied for its potential as an antibacterial agent.

properties

IUPAC Name

N-cyclohexyl-2-[[4-methyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-21-16(12-7-9-14(10-8-12)22(24)25)19-20-17(21)26-11-15(23)18-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRZBNHGNCPIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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